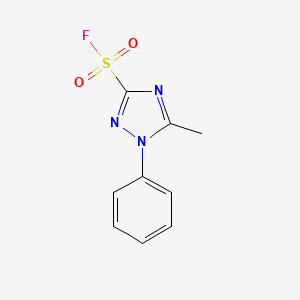
5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazoles often involves the reaction of azides and alkynes, a process known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is notable for its reliability, regioselectivity, and high yield .Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .作用机制
Target of Action
Triazole compounds, which include 5-methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds, it can be inferred that the compound may have diverse molecular and cellular effects .
实验室实验的优点和局限性
One of the main advantages of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride is its high selectivity for specific proteases, which allows for the targeted inhibition of protease activity. This can be particularly useful in studies where the role of specific proteases in cellular processes is being investigated. However, one limitation of this compound is its irreversible inhibition of proteases, which can make it difficult to study the effects of protease inhibition on cellular processes over time.
未来方向
There are several future directions for the study of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride. One area of interest is the development of this compound-based protease inhibitors for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, the development of new synthetic methods for this compound could lead to increased yields and purity of the final product.
合成方法
The synthesis of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride involves a multistep process that starts with the reaction of 5-methyl-1-phenyl-1,2,4-triazole-3-thiol with phosphorus oxychloride to form 5-methyl-1-phenyl-1,2,4-triazole-3-thionyl chloride. This intermediate is then reacted with sodium fluoride and sulfur tetrafluoride to form this compound. The overall yield of this process is approximately 50%, and the purity of the final product can be increased through recrystallization.
科学研究应用
5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound is used as a protease inhibitor to study the function of proteases in various cellular processes. It has also been used as a fluorescent labeling agent for proteins and peptides in proteomic studies. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
安全和危害
属性
IUPAC Name |
5-methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c1-7-11-9(16(10,14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPECNEDPCLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)

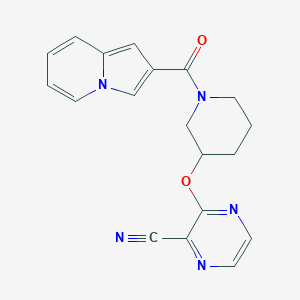
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)
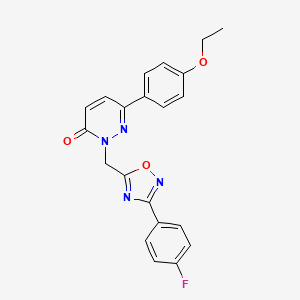
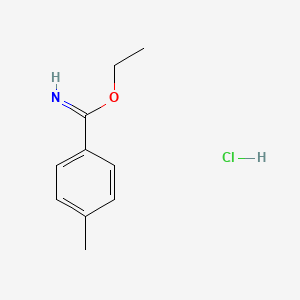
![Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate](/img/structure/B2884191.png)
![3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide](/img/structure/B2884193.png)

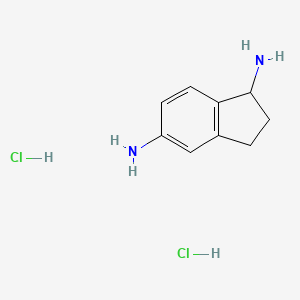
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)